molecular formula C11H13NO3S B1600161 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid CAS No. 899016-21-8

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid

Cat. No. B1600161
CAS RN: 899016-21-8
M. Wt: 239.29 g/mol
InChI Key: VKNIHGOGNLOYHH-UHFFFAOYSA-N
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Description

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid is a chemical compound with the molecular formula C11H13NO3S . It is also known by its IUPAC name, 4-(2-methylsulfanylanilino)-4-oxobutanoic acid .


Molecular Structure Analysis

The molecular structure of 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a specialty product for probing protein interactions and dynamics. Its unique chemical structure allows it to interact with various proteins, which can be useful in identifying protein modifications and understanding protein pathways .

Drug Synthesis

In the pharmaceutical industry, this compound finds its application in the synthesis of new drugs. Its molecular framework is beneficial in creating novel pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction that causes a drug effect.

Organic Synthesis

Organic chemists utilize “4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid” as a building block in the synthesis of complex organic compounds. Its reactivity is key in forming carbon-carbon or carbon-heteroatom bonds, which are fundamental in constructing larger organic molecules.

Biochemistry Applications

In biochemistry, this compound is involved in studying metabolic pathways, particularly those related to cysteine and methionine metabolism. It may also play a role in the methionine salvage pathway, which is crucial for cellular regeneration and survival .

Agriculture

The compound’s derivatives are relevant in agriculture, particularly in the biosynthesis of plant secondary metabolites. These metabolites are important for the plant’s defense mechanisms and can also be harnessed for their nutritional and medicinal properties .

Material Science

In material science, “4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid” can be used to study the oxidation processes of various materials. Understanding these processes is essential for developing materials with improved durability and resistance to environmental factors .

Environmental Science

This compound is significant in environmental science research, where it can be used to study the biodegradation of organic substances. Its sulfur-containing moiety is particularly interesting for research into how such compounds interact with the environment and contribute to biogeochemical cycles .

properties

IUPAC Name

4-(2-methylsulfanylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNIHGOGNLOYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424249
Record name 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid

CAS RN

899016-21-8
Record name 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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